molecular formula C9H9F3O2 B6256897 2-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, Mixture of diastereomers CAS No. 370102-78-6

2-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, Mixture of diastereomers

Cat. No.: B6256897
CAS No.: 370102-78-6
M. Wt: 206.2
InChI Key:
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Description

2-(Trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a complex organic compound characterized by its bicyclic structure and trifluoromethyl group. This compound exists as a mixture of diastereomers, meaning it contains multiple stereoisomers that are not mirror images of each other. The presence of the trifluoromethyl group significantly influences the compound's chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(trifluoromethyl)bicyclo[2.2.2]hept-5-ene-2-carboxylic acid typically involves the following steps:

  • Starting Material: The synthesis often begins with bicyclo[2.2.1]hept-5-ene-2-carboxylic acid as the starting material.

  • Purification: The resulting mixture of diastereomers is then purified using techniques such as recrystallization or chromatography to obtain the desired compound.

Industrial Production Methods: In an industrial setting, the production process may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form carboxylic acids or their derivatives.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

  • Substitution: Nucleophiles like sodium hydride (NaH) or amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, esters, and amides.

  • Reduction Products: Alcohols and other reduced derivatives.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(Trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid has several applications in scientific research:

  • Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: It can serve as a probe or inhibitor in biological studies to understand enzyme mechanisms and pathways.

  • Medicine: The compound's derivatives may be explored for their potential therapeutic properties, such as anti-inflammatory or anticancer activities.

  • Industry: It is utilized in the production of advanced materials and polymers due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-(trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid exerts its effects depends on its specific application. For example, in biological studies, it may interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl group enhances the compound's binding affinity and stability, making it a valuable tool in research.

Comparison with Similar Compounds

  • Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid: The parent compound without the trifluoromethyl group.

  • 2-Methylbicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Similar structure with a methyl group instead of trifluoromethyl.

  • 3-Fluorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid: Contains a fluorine atom instead of trifluoromethyl.

Uniqueness: 2-(Trifluoromethyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid stands out due to the presence of the trifluoromethyl group, which significantly alters its chemical behavior compared to similar compounds. This group enhances the compound's reactivity and stability, making it a valuable asset in various applications.

Properties

CAS No.

370102-78-6

Molecular Formula

C9H9F3O2

Molecular Weight

206.2

Purity

95

Origin of Product

United States

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